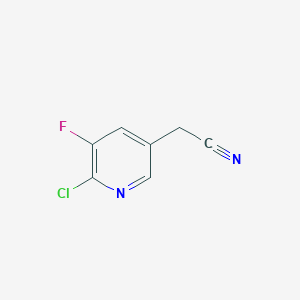

2-(6-Chloro-5-fluoropyridin-3-yl)acetonitrile

Description

2-(6-Chloro-5-fluoropyridin-3-yl)acetonitrile is a nitrile-functionalized pyridine derivative with halogen substituents at positions 5 (fluoro) and 6 (chloro) on the pyridine ring. This compound serves as a critical intermediate in pharmaceutical and agrochemical synthesis due to its electron-deficient aromatic system, which enhances reactivity in nucleophilic substitution and cross-coupling reactions. Its molecular formula is C₇H₃ClFN₂, with a molecular weight of 174.56 g/mol. The strategic placement of halogens and the nitrile group influences its electronic properties, solubility, and biological activity .

Properties

Molecular Formula |

C7H4ClFN2 |

|---|---|

Molecular Weight |

170.57 g/mol |

IUPAC Name |

2-(6-chloro-5-fluoropyridin-3-yl)acetonitrile |

InChI |

InChI=1S/C7H4ClFN2/c8-7-6(9)3-5(1-2-10)4-11-7/h3-4H,1H2 |

InChI Key |

WNCXSBRWEMODPO-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC(=C1F)Cl)CC#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Chloro-5-fluoropyridin-3-yl)acetonitrile typically involves the halogenation of pyridine derivatives followed by the introduction of the acetonitrile group. One common method involves the reaction of 6-chloro-5-fluoropyridine with acetonitrile in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(6-Chloro-5-fluoropyridin-3-yl)acetonitrile can undergo various types of chemical reactions, including:

Substitution Reactions: The chloro and fluoro groups can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

2-(6-Chloro-5-fluoropyridin-3-yl)acetonitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: The compound is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(6-Chloro-5-fluoropyridin-3-yl)acetonitrile involves its interaction with specific molecular targets. The chloro and fluoro substituents on the pyridine ring can influence the compound’s binding affinity to enzymes or receptors. The acetonitrile group can also participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The compound is compared to structurally related pyridine- and isoquinoline-based nitriles, focusing on halogen substitution, electronic effects, and applications. Key analogs include:

Table 1: Structural and Electronic Comparison

Notes:

- Similarity scores (0.65–0.88) reflect structural and functional overlap with the target compound .

- Electron-withdrawing groups (Cl, F, CF₃) lower HOMO-LUMO gaps, enhancing electrophilic reactivity .

Electronic and Reactivity Differences

- Substitution Position : The target compound’s 5-F and 6-Cl substituents create a meta-directing electronic environment, favoring reactions at the pyridine’s 2- and 4-positions. In contrast, 3-Chloro-5-(trifluoromethyl)pyridine-2-acetonitrile’s 3-Cl and 5-CF₃ groups generate a stronger electron-deficient ring, accelerating SNAr reactions .

- HOMO-LUMO Profiles: Quantum chemical studies (DFT) on analogous compounds (e.g., methyl 2-(4-methyl-2-oxo-2H-chromen-7-yl)acetate derivatives) show that non-planar structures with localized HOMO/LUMO on the pyridine ring enhance charge transfer, critical for catalytic applications .

Biological Activity

2-(6-Chloro-5-fluoropyridin-3-yl)acetonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. The presence of halogen atoms in its structure, particularly fluorine and chlorine, enhances its pharmacological properties. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and other therapeutic potentials.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing pyridine derivatives. For instance, a related compound demonstrated potent inhibition of CDK8 and CDK19 kinases, which are implicated in cancer progression. The IC50 values for these interactions were reported at 7.2 nM and 6.0 nM, respectively .

Table 1: Anticancer Activity of Related Compounds

| Compound | Target | IC50 (nM) |

|---|---|---|

| This compound | CDK8 | 7.2 |

| This compound | CDK19 | 6.0 |

| Compound 6 | WNT Pathway | 23 |

In vitro studies have shown that compounds with similar structures can effectively inhibit cancer cell proliferation, suggesting that this compound may exhibit similar properties .

Antimicrobial Activity

The antimicrobial properties of 5-fluoropyridine derivatives have been well-documented. A study on related compounds showed promising results against gram-positive bacteria, with some derivatives exhibiting minimum inhibitory concentrations (MICs) significantly lower than standard antibiotics like linezolid . This suggests that this compound might also possess notable antimicrobial properties.

Table 2: Antimicrobial Activity

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 0.25 |

| Compound B | Streptococcus pneumoniae | 0.50 |

The mechanism by which pyridine derivatives exert their biological effects often involves interaction with specific molecular targets such as kinases and enzymes involved in cellular signaling pathways. For example, the inhibition of CDK8/19 leads to reduced cell proliferation in cancer cells . Moreover, the presence of fluorine atoms has been shown to enhance binding affinities due to increased lipophilicity and altered electronic properties .

Case Study 1: Inhibition of Cancer Cell Proliferation

A study evaluated the effect of a series of pyridine-based compounds on L1210 mouse leukemia cells. The results indicated that these compounds exhibited potent inhibition with IC50 values in the nanomolar range . The mechanism was attributed to the intracellular release of active metabolites that interfere with DNA synthesis.

Case Study 2: Antibacterial Efficacy

In another investigation, a related pyridine derivative was tested against multiple drug-resistant bacterial strains. The compound not only inhibited bacterial growth but also disrupted biofilm formation, indicating a dual mechanism of action that could be beneficial in treating chronic infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.